Graveoline

Description

Properties

IUPAC Name |

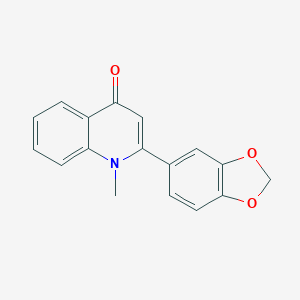

2-(1,3-benzodioxol-5-yl)-1-methylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-18-13-5-3-2-4-12(13)15(19)9-14(18)11-6-7-16-17(8-11)21-10-20-16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBBNRKBTCBWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C=C1C3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326593 | |

| Record name | Graveoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-61-0 | |

| Record name | Graveoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Graveoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 - 205.5 °C | |

| Record name | Graveoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033480 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Graveoline: A Technical Guide to Its Natural Source, Isolation from Ruta graveolens, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveoline, a quinoline alkaloid, is a secondary metabolite found in the medicinal plant Ruta graveolens, commonly known as rue. This technical guide provides an in-depth overview of the natural sourcing of this compound and detailed methodologies for its extraction, isolation, and purification. Furthermore, it elucidates the molecular signaling pathways through which this compound exerts its notable pro-apoptotic and pro-autophagic effects, making it a compound of interest for oncological research and drug development. This document consolidates quantitative data, experimental protocols, and visual diagrams to serve as a comprehensive resource for the scientific community.

Introduction

Ruta graveolens L., a member of the Rutaceae family, has a long history in traditional medicine.[1] Phytochemical analyses have revealed a rich composition of bioactive compounds, including alkaloids, coumarins, and flavonoids.[2] Among these, the quinoline alkaloid this compound (C₁₇H₁₃NO₃) has garnered significant scientific attention for its pharmacological properties.[3] Notably, research has demonstrated its ability to induce programmed cell death in cancer cell lines through distinct, yet potentially interconnected, pathways of apoptosis and autophagy.[1][4] This guide details the processes for obtaining pure this compound from its natural source and explores the cellular mechanisms it triggers.

Natural Source and Isolation of this compound from Ruta graveolens

The primary natural source of this compound is the plant Ruta graveolens. The alkaloid is typically isolated from the aerial parts of the plant, particularly the leaves.[5][6] The isolation process involves solvent extraction followed by chromatographic purification. While specific yields can vary based on plant material, geographic location, and extraction conditions, this section outlines a generalized, multi-step protocol based on published methodologies.

Experimental Protocol: Extraction and Purification of this compound

This protocol synthesizes common laboratory practices for the isolation of this compound.

2.1.1. Plant Material and Initial Extraction

-

Harvesting and Preparation: Collect the aerial parts (leaves and stems) of Ruta graveolens. The plant material should be air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature with continuous agitation for 48-72 hours. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to yield a crude ethanolic extract.

-

2.1.2. Liquid-Liquid Partitioning

-

Suspend the crude ethanolic extract in distilled water.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being an alkaloid, will typically partition into the organic phases.

-

Collect each organic fraction and evaporate the solvent under reduced pressure. The this compound-containing fraction is often found in the chloroform or ethyl acetate partition.

2.1.3. Chromatographic Purification

-

Column Chromatography:

-

Pack a silica gel (60-120 mesh) column using a suitable non-polar solvent, such as n-hexane.

-

Dissolve the dried chloroform or ethyl acetate fraction in a minimal amount of the same solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in n-hexane, followed by the addition of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 98:2 v/v) and visualize under UV light.

-

Pool the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).

-

-

Preparative High-Performance Liquid Chromatography (p-HPLC):

-

For final purification, subject the pooled fractions to p-HPLC.

-

A typical system might use a C18 column with a mobile phase gradient of methanol and water.

-

Monitor the elution profile with a PDA detector and collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

2.1.4. Purity Assessment

-

The purity of the isolated this compound can be determined using analytical High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector, which also provides the UV spectrum of the compound.[7]

-

Structural confirmation is achieved through spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR - ¹H and ¹³C).

Quantitative Data on Extraction and Isolation

The yield of this compound from Ruta graveolens can be influenced by numerous factors. The following table summarizes available quantitative data from various studies.

| Plant Material | Extraction Method | Purification Method | Yield | Reference |

| Dried Fruits | Hydrodistillation | - | 0.39% (Essential Oil) | [8] |

| Dried Leaves (10 g) | Ethanol Reflux | - | 1.2 g (Crude Extract) | |

| Aerial Parts (20.0 kg) | Ethanol Extraction, Chloroform Partitioning | Silica Gel Column Chromatography, p-HPLC | 3.5 mg (of a specific compound from a fraction) | [6] |

Cellular Signaling Pathways of this compound

This compound has been shown to induce cell death in cancer cells primarily through the induction of apoptosis and autophagy.[4] These two pathways can be triggered independently by this compound.[3]

This compound-Induced Autophagy

This compound initiates autophagy in a process that is dependent on the protein Beclin-1 and is preceded by the generation of reactive oxygen species (ROS).[3][4]

The proposed mechanism suggests that exposure of cells to this compound leads to an increase in intracellular ROS. This oxidative stress, in turn, promotes the activation of Beclin-1, a key regulator of autophagy.[3] Activated Beclin-1 then initiates the formation of autophagosomes, leading to autophagic cell death.[9] Interestingly, the inhibition of autophagy does not seem to affect the this compound-induced generation of ROS, indicating that ROS production is an upstream event.[3]

This compound-Induced Apoptosis

This compound also triggers the apoptotic cascade, a major pathway of programmed cell death. This process is characterized by the activation of a series of cysteine proteases known as caspases.

The induction of apoptosis by this compound involves the activation of key caspases.[4] Studies have shown that treatment with this compound can increase the enzymatic activities of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3).[10] The activation of these caspases culminates in the characteristic morphological and biochemical hallmarks of apoptosis, leading to cell death. The apoptotic and autophagic pathways induced by this compound appear to be independent events.[3]

Conclusion

This compound, a quinoline alkaloid from Ruta graveolens, presents a compelling case for further investigation in the field of drug development, particularly in oncology. Its ability to induce both apoptosis and autophagy highlights its potential as a multi-faceted anti-cancer agent. This guide provides a foundational framework for researchers by detailing methodologies for its isolation and purification, and by illustrating its mechanisms of action at the cellular level. Further research is warranted to optimize isolation protocols for higher yields and to fully elucidate the intricate signaling networks that this compound modulates.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ruta graveolens: Boost Melanogenic Effects and Protection against Oxidative Damage in Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Essential Oil Composition of Ruta graveolens L. Fruits and Hyssopus officinalis Subsp. aristatus (Godr.) Nyman Biomass as a Function of Hydrodistillation Time - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Beclin 1 network regulates autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apium graveolens leaf ethanolic extract triggers apoptosis in human tongue cancer cells via caspase-3 and poly(ADP-ribose) polymerase pathways: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Graveoline: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graveoline, a quinolinone alkaloid primarily isolated from plants of the Ruta genus, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals.

Anticancer Activities

This compound has demonstrated notable potential as an anticancer agent through multiple mechanisms, including the modulation of critical oncogenic signaling pathways and the induction of programmed cell death.

Modulation of KRAS Signaling

Recent studies have identified this compound as a modulator of the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog, a key player in many cancers. This compound has been shown to interact with KRAS, potentially disrupting its association with the cell membrane, a critical step for its signaling activity.

Signaling Pathway:

While the precise mechanism of this compound's impact on KRAS signaling is still under investigation, it is hypothesized to interfere with the KRAS-membrane interaction, which in turn could affect downstream pathways like the MAPK cascade.

Caption: Putative mechanism of this compound's interference with the KRAS signaling pathway.

Induction of Apoptosis and Autophagy

This compound has been observed to trigger both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells, particularly in skin melanoma.[1] Interestingly, these two processes appear to be induced independently of each other.[1] The induction of autophagy is associated with Beclin-1, a key protein in the autophagic process.[1]

Signaling Pathway:

This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn can trigger both apoptotic and autophagic pathways. The autophagic response involves the upregulation of Beclin-1.

Caption: Dual induction of apoptosis and autophagy by this compound.

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines.

| Cell Line | Assay | Endpoint | Value | Reference |

| A375 (Melanoma) | MTT Assay | IC50 | Not specified in abstract | [1] |

| H358 (NSCLC) | Cell Titer-Glo | Proliferation Reduction | 40% at 100 µM after 72h | [2][3] |

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Furthermore, it has demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential as an adjuvant to combat antimicrobial resistance.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 500 - 1000 | [4] |

| Enterococcus faecalis ATCC 29212 | 500 - 1000 | [4] |

| Escherichia coli ATCC 25922 | 500 - 1000 | [4] |

| Candida albicans | 250 - 500 | [5] |

Synergistic Effects with Antibiotics

Checkerboard assays have revealed that this compound can enhance the efficacy of antibiotics like erythromycin and vancomycin against S. aureus.[4][6]

| Combination | Microorganism | Fractional Inhibitory Concentration Index (FICI) | Effect | Reference |

| This compound + Erythromycin | S. aureus | 0.37 | Synergy | [4][6] |

| This compound + Vancomycin | S. aureus | Additive to Indifference | - | [6] |

Enzyme Inhibitory Activity

This compound has been shown to inhibit the activity of several key enzymes implicated in various diseases.

Acetylcholinesterase (AChE) Inhibition

Analogs of this compound have demonstrated inhibitory activity against acetylcholinesterase, an enzyme central to the pathology of Alzheimer's disease.[7]

Aldehyde Oxidase (AO) Inhibition

Extracts of Ruta graveolens, containing this compound, have exhibited potent inhibitory effects on aldehyde oxidase, a drug-metabolizing enzyme.[8]

| Enzyme | Substrate | Inhibition | IC50 (µg/mL) | Reference |

| Aldehyde Oxidase | Benzaldehyde | High | 10.4 | [8] |

| Aldehyde Oxidase | Vanillin | High | 10.1 | [8] |

| Aldehyde Oxidase | Phenanthridine | High | 43.2 | [8] |

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties, with studies indicating its ability to inhibit the production of inflammatory mediators. Methanolic and ethanolic extracts of Ruta graveolens have shown significant inhibition of carrageenan-induced paw edema in rats.[9][10] Furthermore, these extracts were found to inhibit nitric oxide (NO) production by murine macrophage cells.[11]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Caption: General workflow for an MTT cytotoxicity assay.

Detailed Protocol: A detailed, step-by-step protocol for conducting an MTT assay can be found in various methodology publications.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between molecules in real-time.

Workflow:

Caption: Simplified workflow for an SPR binding assay.

Detailed Protocol: Specific parameters such as buffer composition, flow rate, association/dissociation times, and regeneration conditions need to be optimized for each experiment.[2]

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.

Workflow:

Caption: Workflow for a checkerboard synergy assay.

Detailed Protocol: The interpretation of the FICI value determines the nature of the interaction (Synergy: FICI ≤ 0.5; Additive/Indifference: 0.5 < FICI ≤ 4; Antagonism: FICI > 4).[4]

Conclusion and Future Directions

This compound is a promising natural product with a diverse range of biological activities that warrant further investigation. Its multifaceted anticancer properties, including the novel modulation of KRAS and the dual induction of apoptosis and autophagy, make it a compelling candidate for further preclinical development. The synergistic antimicrobial effects of this compound could offer a new strategy to combat antibiotic resistance. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of its biological activities. In vivo studies are crucial to validate the therapeutic potential of this compound and to assess its pharmacokinetic and safety profiles. Furthermore, medicinal chemistry efforts to synthesize more potent and selective analogs of this compound could lead to the development of novel therapeutic agents for a variety of diseases.

References

- 1. This compound isolated from ethanolic extract of Ruta graveolens triggers apoptosis and autophagy in skin melanoma cells: a novel apoptosis-independent autophagic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Product this compound Modulates Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) Membrane Association: Insights from Advanced Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. The Beclin 1 interactome - PMC [pmc.ncbi.nlm.nih.gov]

Graveoline's Mechanism of Action in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Graveoline, a quinoline alkaloid isolated from Ruta graveolens, has emerged as a promising anti-cancer agent. This document provides a detailed overview of the current understanding of its mechanism of action in cancer cells. The primary focus is on its ability to induce two distinct forms of programmed cell death: apoptosis and autophagy. Evidence suggests that this compound's cytotoxic effects are mediated by the generation of reactive oxygen species (ROS), which act as a key upstream signaling molecule. This whitepaper synthesizes the available preclinical data, details the implicated signaling pathways, and provides a foundation for future research and development of this compound-based cancer therapeutics.

Introduction

The quest for novel anti-cancer therapies with improved efficacy and reduced side effects is a continuous endeavor in oncology. Natural products have historically been a rich source of anti-cancer compounds. This compound, a bioactive constituent of the medicinal plant Ruta graveolens, has demonstrated significant cytotoxic effects against cancer cells. A particularly compelling attribute of this compound is its capacity to induce both apoptotic and autophagic cell death, a desirable trait for overcoming resistance to conventional therapies that primarily target apoptosis.[1] This technical guide delves into the molecular mechanisms underpinning this compound's anti-cancer activity, with a focus on its effects on signaling pathways in cancer cells.

Cytotoxicity of this compound in Cancer Cell Lines

While extensive quantitative data on the half-maximal inhibitory concentration (IC50) of purified this compound across a wide range of cancer cell lines is still emerging in the scientific literature, its cytotoxic effects have been primarily characterized in human malignant melanoma A375 cells. The available research indicates a dose-dependent reduction in the viability of these cells upon treatment with this compound.[2]

Table 1: Summary of this compound's Effects on Cancer Cell Proliferation

| Cell Line | Cancer Type | Parameter | Value/Effect | Reference |

| A375 | Malignant Melanoma | Cell Viability | Dose-dependent decrease | [2] |

| H358 | Non-Small Cell Lung Cancer | Cell Proliferation | 40% reduction at 100 µM |

Note: The data for this table is limited due to the current lack of comprehensive IC50 studies for purified this compound. The H358 data point is from a study investigating this compound's interaction with KRAS.

Core Mechanism of Action: A Dual Induction of Apoptosis and Autophagy

The primary mechanism through which this compound exerts its anti-cancer effects is by triggering two distinct, yet complementary, cell death pathways: apoptosis and autophagy.[2] A key finding is that these two pathways are induced independently of each other.[2]

Induction of Apoptosis

This compound-induced apoptosis is a critical component of its cytotoxic activity. This process is characterized by a cascade of molecular events leading to controlled cell dismantling. The proposed pathway, based on current evidence, involves the following key steps:

-

Generation of Reactive Oxygen Species (ROS): Treatment of cancer cells with this compound leads to a significant increase in intracellular ROS levels.[2] ROS are highly reactive molecules that can induce cellular damage and trigger apoptotic signaling.

-

Mitochondrial Pathway Involvement (Hypothesized): While direct evidence for this compound's effect on Bcl-2 family proteins is still under investigation, the induction of ROS strongly suggests the involvement of the intrinsic (mitochondrial) apoptotic pathway. ROS can lead to mitochondrial outer membrane permeabilization (MOMP), a key event regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

-

Caspase Activation (Hypothesized): Following MOMP, cytochrome c is released from the mitochondria into the cytosol, leading to the activation of a cascade of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.

Diagram 1: Proposed Apoptotic Signaling Pathway of this compound

Caption: Proposed mechanism of this compound-induced apoptosis.

Induction of Autophagy

This compound also triggers autophagic cell death, a process of cellular self-digestion.[2] This is particularly significant as it provides a mechanism to eliminate cancer cells that may be resistant to apoptosis. The key steps in this compound-induced autophagy are:

-

ROS Generation: Similar to apoptosis, ROS production is an early event in this compound-induced autophagy.[2]

-

Beclin-1 Activation: this compound treatment leads to an increase in the expression of Beclin-1, a key protein involved in the initiation of autophagy.[2] Beclin-1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the formation of the autophagosome.

-

Autophagosome Formation: The activation of the Beclin-1 complex leads to the nucleation and elongation of the autophagosomal membrane, which engulfs cytoplasmic components.

-

mTOR Pathway (Hypothesized): The mTOR signaling pathway is a master regulator of autophagy. While not directly demonstrated for this compound, it is plausible that this compound-induced ROS may lead to the inhibition of the mTORC1 complex, a known trigger for autophagy.

Diagram 2: this compound-Induced Autophagy Signaling Pathway

Caption: Signaling pathway of this compound-induced autophagy.

Independence of Apoptosis and Autophagy

A crucial aspect of this compound's mechanism is the independent nature of the apoptotic and autophagic pathways it induces.[2] The use of a caspase inhibitor did not affect autophagic cell death, and an autophagy inhibitor did not alter apoptosis.[2] This suggests that this compound activates two parallel, non-overlapping cell death programs.

Diagram 3: Independent Induction of Apoptosis and Autophagy by this compound

Caption: Parallel and independent cell death pathways.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Diagram 4: MTT Assay Experimental Workflow

Caption: Workflow for assessing cell viability via MTT assay.

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.

-

Protocol:

-

Seed cancer cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Beclin-1, LC3, caspases, Bcl-2 family members).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Flow Cytometry for Cell Cycle Analysis

-

Principle: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Harvest this compound-treated and control cells.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.

-

Detection of Intracellular ROS (DCFH-DA Assay)

Diagram 5: DCFH-DA Assay for ROS Detection

Caption: Workflow for detecting intracellular ROS.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Load the cells with DCFH-DA (typically 10-20 µM) and incubate for approximately 30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Future Directions and Conclusion

This compound presents a compelling profile as an anti-cancer agent due to its unique ability to independently induce both apoptosis and autophagy. The generation of ROS appears to be a central event in its mechanism of action. However, to advance this compound towards clinical application, further in-depth research is required:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of purified this compound across a broad panel of cancer cell lines is essential to identify the most sensitive cancer types.

-

Elucidation of Apoptotic and Autophagic Pathways: Detailed molecular studies are needed to identify the specific caspases and Bcl-2 family members involved in apoptosis and to confirm the role of the mTOR pathway in autophagy.

-

Mechanism of ROS Generation: Investigating the precise source of this compound-induced ROS (e.g., mitochondria, NADPH oxidases) will provide a more complete understanding of its action.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of this compound.

References

Graveoline's Dual Induction of Apoptosis and Autophagy: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Graveoline, a natural alkaloid isolated from Ruta graveolens, has demonstrated significant potential as an anti-cancer agent by simultaneously inducing two distinct forms of programmed cell death: apoptosis and autophagy. This technical guide provides an in-depth overview of the core mechanisms, experimental data, and detailed protocols for researchers, scientists, and drug development professionals investigating the therapeutic applications of this compound.

Executive Summary

This compound exhibits a dual cytotoxic mechanism against cancer cells by independently triggering both apoptotic and autophagic pathways. This activity is primarily mediated by the generation of reactive oxygen species (ROS), making it a promising candidate for cancer therapy, particularly in apoptosis-resistant cancers. This document outlines the known signaling cascades, presents available quantitative data, and provides detailed experimental methodologies to facilitate further research and development.

Quantitative Data Summary

The cytotoxic efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |

| A375 | Skin Melanoma | 22.23 ± 0.79 | ~79.6 | [1] |

| HUVEC | Endothelial | Not specified | Not specified | [2] |

| H358 | Non-Small Cell Lung Cancer | Not specified (40% reduction at 100 µM) | Not specified | [2] |

Note: Further research is required to establish a comprehensive panel of IC50 values across a broader range of cancer cell lines.

Core Signaling Pathways

This compound-induced cell death is a multifaceted process involving the independent activation of apoptosis and autophagy, both of which are initiated by an increase in intracellular reactive oxygen species (ROS).

This compound-Induced Apoptosis

This compound triggers the intrinsic pathway of apoptosis. The process is initiated by this compound-induced cellular stress, leading to the generation of ROS. This, in turn, modulates the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, culminating in programmed cell death.

This compound-Induced Autophagy

Independent of its pro-apoptotic effects, this compound also initiates autophagy, a cellular self-degradation process. This is also triggered by ROS generation. A key event in this pathway is the upregulation of Beclin-1, a protein essential for the initiation of autophagosome formation. The conversion of LC3-I to LC3-II is a hallmark of autophagosome maturation, leading to the degradation of cellular components.

Potential Involvement of the PI3K/Akt/mTOR Pathway

While direct evidence for this compound's interaction with the PI3K/Akt/mTOR pathway is still emerging, this pathway is a central regulator of both apoptosis and autophagy. It is hypothesized that this compound-induced cellular stress may lead to the inhibition of the PI3K/Akt/mTOR signaling cascade, which would promote both apoptosis and autophagy. Further investigation is warranted to elucidate the precise role of this pathway in this compound's mechanism of action.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to study this compound-induced apoptosis and autophagy.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.

Materials:

-

This compound-treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Beclin-1, anti-LC3, anti-p62, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-p53, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

This compound-treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Autophagy Flux Assay (LC3 Turnover)

This assay measures the degradation of LC3-II, an indicator of autophagic activity.

Materials:

-

This compound-treated cells

-

Autophagy inhibitor (e.g., Chloroquine or Bafilomycin A1)

-

Western blot reagents and antibodies (as described in section 4.2)

Procedure:

-

Treat cells with this compound in the presence or absence of an autophagy inhibitor for the desired time points. The inhibitor will block the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II if autophagy is induced.

-

Harvest the cells and perform Western blot analysis for LC3 and p62 as described in section 4.2.

-

Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the inhibitor. An increase in the LC3-II level in the presence of the inhibitor indicates a functional autophagic flux. A decrease in p62 levels confirms autophagic degradation.

Measurement of Intracellular ROS Production

This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS levels.

Materials:

-

This compound-treated and untreated cells

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)

-

Serum-free medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere.

-

Wash the cells with serum-free medium.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with this compound for the desired time.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a flow cytometer (FITC channel).

-

Quantify the fluorescence intensity relative to the control cells.

Conclusion

This compound presents a compelling profile as a potential anti-cancer therapeutic by its ability to induce both apoptosis and autophagy in cancer cells. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this natural compound. Future research should focus on elucidating the complete signaling network, including the role of the PI3K/Akt/mTOR pathway and p53, and on expanding the in vivo evaluation of this compound's anti-tumor efficacy.

References

Graveoline: A Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graveoline is a quinolone alkaloid that has demonstrated notable antifungal and antibacterial properties, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the antimicrobial spectrum of this compound, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an exploration of its putative mechanism of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of this compound has been evaluated against a range of bacteria and fungi. The available data on its Minimum Inhibitory Concentration (MIC) are summarized below. It is important to note that while MIC values indicate the concentration required to inhibit microbial growth, data on Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC), which represent the concentrations required to kill the microorganisms, are not extensively available in the current literature for this compound.

Antibacterial Spectrum

This compound has shown activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 1000 | |

| Enterococcus faecalis | ATCC 29212 | 500 | |

| Escherichia coli | ATCC 25922 | 1000 |

Antifungal Spectrum

The antifungal activity of this compound has been primarily investigated against Candida albicans.

Table 2: Antifungal Minimum Inhibitory Concentration (MIC) of this compound

| Fungal Species | Strain | MIC (µg/mL) | Reference |

| Candida albicans | Not Specified | 250 - 500 |

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial spectrum of compounds like this compound. These protocols are based on established standards and are provided to facilitate further research and validation.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination

Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

-

Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to achieve a turbidity equivalent to the 0.5 McFarland standard. This standardized suspension is further diluted to the final desired inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, the MBC or MFC can be ascertained to evaluate the cidal activity of the compound.

Workflow for MBC/MFC Determination

Antiparasitic Effects of Graveoline on Strongyloides venezuelensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiparasitic properties of graveoline, an alkaloid isolated from Ruta chalepensis, against Strongyloides venezuelensis. S. venezuelensis, a rat nematode, serves as a crucial experimental model for Strongyloides stercoralis, a human pathogen causing strongyloidiasis, a neglected tropical disease. The limitations of current anthelmintic therapies necessitate the exploration of novel compounds, and this compound has emerged as a promising candidate. This document synthesizes the available quantitative data, details the experimental methodologies used in its evaluation, and visualizes the key processes and proposed mechanisms of action.

Quantitative Data Summary

The antiparasitic efficacy of this compound has been evaluated in vitro against both the infective third-stage larvae (L3) and the adult parthenogenetic females of S. venezuelensis. The following tables summarize the key quantitative findings, including lethal concentrations, cytotoxicity, and selectivity.

Table 1: In Vitro Nematocidal Activity of this compound against S. venezuelensis L3 Larvae [1]

| Time Point | LC50 (µg/mL) | LC50 (µM) |

| 24 h | 27.5 | 100.3 |

| 48 h | 21.1 | 77.0 |

| 72 h | 19.3 | 70.4 |

LC50 (Lethal Concentration 50%): Concentration of the compound that causes 50% mortality of the larvae.

Table 2: In Vitro Nematocidal Activity of this compound against S. venezuelensis Adult Females [1]

| Time Point | LC50 (µg/mL) | LC50 (µM) |

| 24 h | 28.5 | 104.0 |

| 48 h | 27.8 | 101.4 |

| 72 h | 27.8 | 101.4 |

LC50 (Lethal Concentration 50%): Concentration of the compound that causes 50% mortality of the adult worms.

Table 3: Cytotoxicity of this compound and Selectivity Index [1][2]

| Cell Line | IC50 (µg/mL) at 72h | Selectivity Index (SI) vs. L3 at 72h | Selectivity Index (SI) vs. Adults at 72h |

| Vero Cells | >1000 | >51.8 | >35.9 |

IC50 (Inhibitory Concentration 50%): Concentration of the compound that inhibits 50% of cell viability. SI (Selectivity Index) = IC50 (Vero Cells) / LC50 (Parasite). A higher SI indicates greater selectivity for the parasite over mammalian cells.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the antiparasitic effects of this compound.

Isolation of this compound

This compound is isolated from the leaves and stems of Ruta chalepensis L.[1]. The general procedure is outlined below.

Caption: General workflow for the isolation and identification of this compound.

In Vitro Nematocidal Activity Assay

This assay assesses the direct effect of this compound on the viability of S. venezuelensis larvae and adults.

-

S. venezuelensis Maintenance: The parasite's life cycle is maintained in Wistar rats, which are subcutaneously infected with L3 larvae[3]. Feces from infected rats are collected and cultured to harvest fresh L3 larvae using the Baermann method[3]. Adult parthenogenetic females are obtained from the small intestine of infected rats at peak infection[1].

-

Assay Preparation: The assay is performed in 96-well plates. Approximately 50 L3 larvae or 5 adult females are placed in each well containing RPMI-1640 medium supplemented with antibiotics[1].

-

Compound Application: this compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations (e.g., 1 to 60 µM)[1]. Control wells contain the solvent (vehicle control) and a standard anthelmintic drug like Ivermectin (positive control).

-

Incubation and Evaluation: The plates are incubated at 37°C in a 5% CO2 atmosphere. The viability of the parasites is evaluated at 24, 48, and 72 hours post-treatment by observing their motility under a light microscope[1]. Parasites are considered dead if they show no movement, even after gentle prodding.

-

Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 values are then determined using statistical methods such as probit analysis.

Caption: Experimental workflow for the in vitro nematocidal assay.

Cytotoxicity Assay

This assay determines the toxicity of this compound against a mammalian cell line (Vero cells) to assess its selectivity.

-

Cell Culture: Vero cells (from African green monkey kidney) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. This compound is then added at various concentrations.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1]. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Morphological Analysis by Scanning Electron Microscopy (SEM)

SEM is used to visualize the structural damage inflicted by this compound on the parasite's cuticle.

-

Treatment: Adult female S. venezuelensis are incubated with a lethal concentration of this compound for 72 hours, as described in the nematocidal assay.

-

Fixation: The treated parasites are removed and immediately fixed in a 2.5% glutaraldehyde solution for 3 hours[1].

-

Washing and Dehydration: Samples are washed multiple times with a phosphate buffer and then dehydrated through a graded series of ethanol concentrations.

-

Drying and Coating: The samples are critical-point dried and then coated with a thin layer of gold-palladium.

-

Imaging: The prepared samples are observed under a scanning electron microscope to visualize any morphological alterations[1].

Proposed Mechanism of Action

The precise signaling pathway for this compound's antiparasitic action is not yet fully elucidated. However, morphological studies provide significant clues. SEM analysis of adult females treated with this compound revealed significant damage to the parasite's cuticle, primarily characterized by detachment[1][2]. This suggests that the cuticle is a primary target.

The mechanism may be analogous to that of praziquantel, which acts as a calcium agonist. This leads to an increased intracellular calcium concentration in the parasite, causing muscular contraction and severe damage to the tegument (cuticle)[1]. This damage can also expose parasite antigens, making it more susceptible to the host's immune response.

Caption: Hypothetical mechanism of action for this compound on S. venezuelensis.

Conclusion and Future Directions

This compound demonstrates significant and selective in vitro activity against both larval and adult stages of S. venezuelensis. The compound induces severe morphological damage to the parasite's cuticle, a mechanism that may involve disruption of calcium homeostasis.

For drug development professionals, these findings position this compound as a valuable lead compound. The high selectivity index suggests a favorable preliminary safety profile. Future research should focus on:

-

In Vivo Efficacy: Evaluating the antiparasitic activity of this compound in an infected animal model to determine its efficacy, optimal dosage, and pharmacokinetic profile.

-

Mechanism Elucidation: Investigating the specific molecular targets and signaling pathways affected by this compound within the parasite. Studies could explore its interaction with ion channels, particularly calcium channels, and other key neuromuscular receptors.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize potency and selectivity, potentially leading to the development of a more effective anthelmintic agent.

The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for combating strongyloidiasis. Further preclinical development is warranted to explore its full therapeutic potential.

References

In-Depth Technical Guide: The Interaction of Graveoline with KRAS Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. These mutations often lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways such as the MAPK and PI3K-AKT pathways. The development of direct KRAS inhibitors has been challenging due to its high affinity for GTP and the shallow nature of its binding pockets.

Graveoline is a natural product that has been investigated for its potential to modulate the activity of KRAS. Recent biophysical studies have shed light on the molecular mechanism by which this compound interacts with KRAS, suggesting a novel approach to targeting this oncoprotein. This technical guide provides a comprehensive overview of the current understanding of the this compound-KRAS interaction, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular and experimental processes.

Molecular Interaction of this compound with KRAS

This compound has been shown to interact with the KRAS protein, particularly influencing its association with the cell membrane, which is crucial for its signaling function.[2] The primary binding site of this compound is the hypervariable region (HVR) of KRAS, with evidence suggesting a weaker engagement with the G domain.[2][3] This interaction is dependent on the post-translational modification of KRAS, specifically C-terminal O-methylation.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from biophysical and cell-based assays studying the interaction between this compound and KRAS.

Table 1: Binding Affinity of this compound to KRAS Constructs

| KRAS Construct | Binding Affinity (KD) | Method | Notes |

| KRAS-FMe | ~330 µM | Surface Plasmon Resonance (SPR) | Binding is dependent on the hypervariable region (HVR). |

Table 2: Effect of this compound on KRAS Membrane Association and Cell Viability

| Assay | Endpoint Measured | Result | This compound Concentration | Cell Line |

| FRET Assay | Reduction in FRET Signal | Nearly 50% | 180 µM | Biochemical setting with nanodiscs |

| Cell Viability Assay | Decrease in Cell Proliferation | 40% | 100 µM | H358 (Non-Small Cell Lung Cancer) |

Signaling Pathways and Experimental Workflows

KRAS Downstream Signaling Pathway

The following diagram illustrates the canonical KRAS downstream signaling pathway, highlighting the central role of KRAS in activating the MAPK cascade, which ultimately promotes cell proliferation. This compound's disruptive effect on KRAS membrane localization is hypothesized to inhibit the initiation of this signaling cascade.

References

- 1. Natural Product this compound Modulates Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) Membrane Association: Insights from Advanced Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural Product this compound Modulates Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) Membrane Association: Insights from Advanced Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Graveoline's Therapeutic Potential: A Technical Guide to Binding Target Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico methodologies for investigating the binding targets of Graveoline, a natural alkaloid with demonstrated anti-cancer and antifungal properties. By leveraging computational approaches, researchers can elucidate the mechanism of action of this compound, identify novel therapeutic targets, and accelerate drug development pipelines. This document outlines key binding targets identified through experimental methods, details in silico experimental protocols, and presents signaling pathways and workflows through structured diagrams.

Identified Binding Targets of this compound

Experimental studies have identified key protein targets of this compound, providing a foundation for further in silico investigation. The primary and most extensively studied target is the Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS), a pivotal protein in cancer signaling. Additionally, this compound has shown activity against Isocitrate Lyase 1 (ICL1) in Candida albicans, highlighting its potential as an antifungal agent.

Quantitative Data Summary

The following table summarizes the experimentally determined quantitative data for this compound's interaction with its known binding targets. This data is crucial for the validation and calibration of in silico models.

| Target Protein | Organism/Cell Line | Binding Affinity (KD) | Method | Reference |

| KRAS-FMe | Human | ~330 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| ICL1 | Candida albicans | Downregulation of gene expression | Gene Expression Analysis |

In Silico Experimental Protocols

This section details the methodologies for key in silico experiments to predict and characterize the binding of this compound to its protein targets. These protocols are based on established computational drug discovery workflows.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in virtual screening and for understanding the binding mode of this compound.

Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., KRAS, ICL1) from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands from the PDB file.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

-

Define the binding site or "grid box" based on the location of the active site or a known ligand-binding pocket.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

-

Run the docking simulation, allowing the program to explore various conformations of this compound within the defined binding site of the target protein.

-

The program will score the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify the most stable binding mode.

-

Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges.

-

The binding energy from the docking score provides a quantitative measure of the predicted binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time, offering a more realistic representation of the biological environment.

Protocol:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Place the complex in a periodic box of a chosen water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose a suitable force field for the protein and ligand (e.g., AMBER, CHARMM, GROMOS).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble.

-

Equilibrate the system under the NPT (isothermal-isobaric) ensemble to maintain constant pressure and temperature.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for the system to reach a stable state and for meaningful conformational sampling.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

-

Identify persistent intermolecular interactions between this compound and the target protein throughout the simulation.

-

Virtual Screening

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Protocol:

-

Library Preparation:

-

Compile a library of small molecules to be screened (e.g., from ZINC, ChEMBL, or in-house databases).

-

Prepare the 3D structures of the molecules in the library, ensuring they are in a suitable format for the docking software.

-

-

Target Preparation:

-

Prepare the 3D structure of the protein target as described in the molecular docking protocol.

-

-

High-Throughput Docking:

-

Use a high-throughput virtual screening (HTVS) workflow in a docking program to dock all molecules in the library to the target protein.

-

Rank the molecules based on their docking scores.

-

-

Hit Selection and Refinement:

-

Select the top-ranking "hits" for further analysis.

-

Apply filters based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

-

Perform more accurate docking or MD simulations on the most promising candidates.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways involving this compound's targets and the experimental workflows for in silico studies.

Caption: Workflow for in silico analysis of this compound's binding to a target protein.

Caption: The KRAS signaling cascade and the inhibitory action of this compound.

Conclusion

In silico studies offer a powerful and cost-effective approach to unraveling the therapeutic potential of natural compounds like this compound. By combining molecular docking, molecular dynamics simulations, and virtual screening, researchers can identify and characterize novel binding targets, understand complex biological pathways, and guide the development of next-generation therapeutics. The methodologies and insights presented in this guide serve as a foundational resource for the continued exploration of this compound and its derivatives in drug discovery.

References

Identifying Graveoline Metabolites: An In-Depth Technical Guide Using LC-MS

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the identification and characterization of graveoline metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). While research has indicated that this compound is readily metabolized in the liver, producing up to 12 distinct metabolites, publicly available detailed structural data and protocols remain limited.[1][2] Therefore, this document outlines a robust, predictive approach based on established in vitro methodologies and metabolic pathways observed for structurally similar furoquinoline alkaloids.

Predicted Metabolic Pathways of this compound

This compound, a furoquinoline alkaloid, is expected to undergo extensive Phase I and Phase II metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in the liver.[3] The primary metabolic routes are predicted to involve oxidation and conjugation to enhance water solubility and facilitate excretion.

Phase I Biotransformations:

-

Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or alkyl side chain is a common metabolic pathway.

-

O-Demethylation: Cleavage of the methylenedioxy bridge is a likely transformation, resulting in catechol metabolites.

-

Epoxidation: The furan ring is susceptible to epoxidation, which can be followed by hydrolysis to form a dihydrodiol. This pathway has been observed for the related furoquinoline alkaloid, skimmianine.

Phase II Biotransformations:

-

Glucuronidation: Hydroxylated metabolites generated in Phase I are prime candidates for conjugation with glucuronic acid.

-

Sulfation: Conjugation with a sulfonate group is another potential pathway for phenolic metabolites.

The logical relationship for discovering these metabolites is outlined in the following diagram.

Experimental Protocols

A standard and effective method for studying drug biotransformation is through in vitro incubation with human liver microsomes (HLM), which are rich in Phase I and Phase II metabolic enzymes.[4][5]

In Vitro Metabolism with Human Liver Microsomes

This protocol outlines the steps to generate this compound metabolites for subsequent LC-MS analysis.

Materials and Reagents:

-

This compound (parent drug)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

0.5 M Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

UPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid

-

UPLC-grade Water with 0.1% Formic Acid

-

Ice-cold Acetonitrile (for quenching)

Incubation Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a pre-incubation mix containing:

-

Potassium Phosphate Buffer (to final concentration 100 mM)

-

HLM (to final protein concentration 0.5 mg/mL)

-

MgCl₂ (to final concentration 3 mM)

-

This compound (e.g., 1 µM final concentration, added from a DMSO stock; final DMSO concentration should be <0.5%).

-

-

Pre-incubation: Gently vortex the mixture and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. Include a control incubation without the NADPH regenerating system to identify non-CYP mediated changes.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). Time-course experiments (0, 15, 30, 60, 120 min) can be performed to monitor metabolite formation.

-

Terminate Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Sample Preparation for LC-MS:

-

Vortex the quenched sample vigorously for 1 minute.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Vortex, centrifuge again to remove any remaining particulates, and transfer the supernatant to an LC-MS autosampler vial.

-

UPLC-QTOF-MS Analysis Protocol

High-resolution mass spectrometry, particularly using a Quadrupole Time-of-Flight (QTOF) instrument, is essential for accurately determining the elemental composition of unknown metabolites.[6]

Chromatographic Conditions:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., Agilent ZORBAX, Waters Acquity BEH) with dimensions such as 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 12.0 95 15.0 95 15.1 5 | 18.0 | 5 |

Mass Spectrometer Conditions:

-

Instrument: QTOF Mass Spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Gas (N₂) Flow: 800 L/hr at 350°C.

-

Scan Mode: Data-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA) are recommended.

-

Full Scan MS (TOF-MS): Mass range m/z 100-1000.

-

Tandem MS (MS/MS): Use collision energies (e.g., a ramp of 15-40 eV) to obtain fragment ions for structural elucidation.

-

Data Presentation and Analysis

The primary goal of data analysis is to compare the LC-MS chromatograms of the this compound-incubated samples against the control samples (without NADPH) to find unique peaks corresponding to potential metabolites. Metabolite identification software can then be used to search for predicted mass shifts from the parent compound.

Predicted this compound Metabolites

The following table summarizes the predicted Phase I and subsequent Phase II metabolites of this compound based on common biotransformation pathways. The exact mass of this compound ([M+H]⁺, C₁₇H₁₄NO₃⁺) is 280.0968.

| Metabolite ID | Proposed Biotransformation | Mass Change (Δm/z) | Predicted [M+H]⁺ Formula | Predicted [M+H]⁺ Exact Mass |

| M1 | Hydroxylation | +15.9949 | C₁₇H₁₄NO₄⁺ | 296.0917 |

| M2 | O-Demethylation + 2H | +17.9788 | C₁₆H₁₂NO₄⁺ | 298.0761 |

| M3 | Epoxidation + Hydrolysis | +34.0055 | C₁₇H₁₆NO₅⁺ | 314.1023 |

| M4 (M1+Gluc) | Hydroxylation + Glucuronidation | +192.0298 | C₂₃H₂₂NO₁₀⁺ | 472.1238 |

| M5 (M2+Gluc) | O-Demethylation + Glucuronidation | +194.0137 | C₂₂H₂₀NO₁₀⁺ | 474.1082 |

Visualization of Experimental Workflow

The end-to-end process for identifying this compound metabolites is visualized below.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Synthesis of Graveoline Derivatives with Enhanced Biological Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of graveoline derivatives, a class of quinoline alkaloids, which have demonstrated significant potential in various therapeutic areas. This compound and its analogs have been investigated for their anti-angiogenic, anticancer, and antimicrobial properties. These notes offer a consolidated resource for researchers aiming to explore the structure-activity relationships (SAR) of these compounds and develop novel therapeutic agents.

I. Application Notes

This compound, a natural product isolated from plants of the Rutaceae family, possesses a 2-aryl-4-quinolone scaffold.[1] This core structure has been the subject of extensive medicinal chemistry efforts to enhance its biological activities. Synthetic derivatives have shown improved potency against various biological targets compared to the parent compound.

Anti-Angiogenesis Activity

Several this compound derivatives have been synthesized and evaluated for their ability to inhibit angiogenesis, a critical process in tumor growth and metastasis.[2][3] Notably, a series of derivatives were tested for their cytotoxic effects on Human Umbilical Vein Endothelial Cells (HUVECs) and their ability to inhibit HUVEC adhesion and migration. One derivative, designated as 8d , emerged as a particularly potent anti-angiogenic agent.[2]

Anticancer Activity

This compound has been shown to induce programmed cell death in cancer cells through multiple mechanisms. In human skin melanoma A375 cells, this compound triggers both apoptosis and autophagy.[4][5] This dual mechanism of action is highly desirable in cancer therapy as it may overcome resistance to apoptosis-inducing agents. The anticancer effects are linked to the generation of reactive oxygen species (ROS) and the activation of Beclin-1-associated autophagy.[4]

Antimicrobial Activity

This compound exhibits antimicrobial properties and can act synergistically with existing antibiotics.[6][7] Studies have shown that this compound enhances the efficacy of antibiotics like erythromycin and vancomycin, suggesting its potential use in combination therapies to combat antibiotic resistance.[7][8]

II. Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives, highlighting their enhanced biological activities.

Table 1: Anti-Angiogenic and Cytotoxic Activity of this compound Derivatives [2]